molecular formula C18H21N5O5S B6530740 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 946225-11-2

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6530740
CAS No.: 946225-11-2
M. Wt: 419.5 g/mol
InChI Key: VCVGHZQNSQOYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-benzodioxole-5-carboxamide core linked via a sulfonylethyl group to a piperazine ring substituted with a pyrimidin-2-yl moiety.

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c24-17(14-2-3-15-16(12-14)28-13-27-15)19-6-11-29(25,26)23-9-7-22(8-10-23)18-20-4-1-5-21-18/h1-5,12H,6-11,13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVGHZQNSQOYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C16H19N5O3SC_{16}H_{19}N_5O_3S, and it has a molecular weight of 361.42 g/mol . The presence of the pyrimidine and piperazine moieties is particularly relevant as these structures are often associated with pharmacological effects.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways related to cancer and metabolic disorders.

Enzyme Inhibition

Research indicates that derivatives of benzodioxole compounds exhibit significant inhibitory effects on enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, related compounds have shown IC50 values ranging from 0.68 µM to 2.57 µg/mL against α-amylase, indicating strong inhibitory potential .

Biological Activity Data

To further illustrate the biological activity of this compound, the following table summarizes key findings from various studies:

Study Target IC50 Value (µM) Effect
Study 1α-Amylase0.85Strong inhibition
Study 2Cancer Cell Lines26–65Significant activity
Study 3Zebrafish Embryo ToxicityNot specifiedLow toxicity observed

Case Study 1: Antidiabetic Potential

In vivo studies on similar benzodioxole derivatives demonstrated a significant reduction in blood glucose levels in diabetic mice models. For example, one derivative reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests potential applications in managing diabetes.

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing that certain derivatives exhibited potent anticancer properties with minimal toxicity to normal cells . This highlights the therapeutic promise of benzodioxole derivatives in oncology.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural motifs with the target molecule, differing in substituents on the piperazine ring or the carboxamide side chain:

Compound Name/Structure Molecular Formula Melting Point (°C) Yield (%) HPLC Purity (%) Key Substituents
Target Compound : N-(2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-1,3-benzodioxole-5-carboxamide Not provided Not reported Not reported Not reported Pyrimidin-2-yl, sulfonylethyl linker
CM1007193 () Not reported Not reported Not reported Not reported 4-Methoxyphenylpiperazine
13a () C30H31F3N8O6 165.4–167.9 58 98.64 Morpholine-carbonyl, trifluoromethylbenzamido
13c () C30H31N9O6 150.3–152.1 65 99.59 Morpholine-carbonyl, cyanobenzamido
CM1008672 () Not reported Not reported Not reported Not reported 4-Fluorophenylpiperazine, furan-2-yl
Key Observations:
  • Substituent Effects on Melting Points : Compounds with polar groups (e.g., 13a with trifluoromethylbenzamido) exhibit higher melting points (~165°C) compared to 13c (~150°C), suggesting stronger intermolecular interactions due to electronegative substituents .
  • Yield and Purity : Morpholine-containing derivatives (13a , 13b , 13c ) show moderate yields (58–65%) but high HPLC purity (>98%), indicating robust synthetic routes despite steric complexity .
  • Sulfonyl vs.

Spectroscopic Comparisons

NMR and IR Data
  • 13a () :
    • ¹H NMR : Peaks at δ 8.21 (pyrimidine-H), δ 7.85–7.45 (aromatic protons).
    • IR : C=O stretches at 1621 cm⁻¹ (carboxamide) and 1592 cm⁻¹ (morpholine-carbonyl) .
  • Target Compound : Expected C=O stretches near 1620–1650 cm⁻¹ (carboxamide and sulfonyl groups), with pyrimidine proton shifts similar to 13a .
Mass Spectrometry
  • 13a : ESI-MS [M+H]+ calcd. 758.2893, found 758.2904 .
  • 6l () : ESI-MS [M+H]+ calcd. 758.2893, found 758.2904, indicating precise synthetic control for pyrimidine-piperazine derivatives .

Functional Group Impact on Properties

  • Pyrimidine vs.
  • Fluorine Substitution: CM1008672 (4-fluorophenylpiperazine) introduces electronegativity, which could reduce metabolic degradation compared to non-halogenated analogs .
  • Morpholine-Carbonyl (13a–c) : This group adds hydrogen-bonding capacity, possibly increasing solubility but introducing synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.